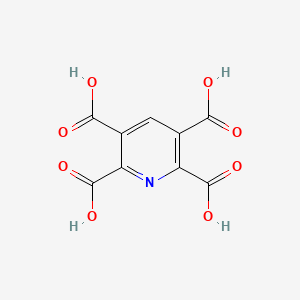
Pyridine-2,3,5,6-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,3,5,6-tetracarboxylic acid is a compound with the molecular formula C9H5NO8 . It is also known by its synonyms such as 2,3,5,6-pyridinetetracarboxylic acid and has a molecular weight of 255.14 g/mol . The compound consists of a pyridine ring carrying four carboxy groups .
Synthesis Analysis
This compound can be formed by heating carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid) . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Molecular Structure Analysis
The this compound molecule contains a total of 23 bond(s). There are 18 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 carboxylic acid(s) (aromatic), 4 hydroxyl group(s), and 1 Pyridine(s) .Chemical Reactions Analysis
This compound reacts with Cu (NO 3) 2 · 6H 2 O in the presence of pyridine at room temperature forming a 2D MOF structure . It also reacts with the corresponding rare earth salts or oxides under hydrothermal conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.14 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 162 Ų and a Heavy Atom Count of 18 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Structures
Pyridine-2,3,5,6-tetracarboxylic acid has been utilized in the synthesis of coordination polymers and complex structures. For instance, cobalt and manganese complexes were synthesized using this acid as a ligand, leading to structures with antiferromagnetic interactions (Gao et al., 2015). Additionally, a discrete hexadecameric water cluster was observed in a metal-organic framework structure involving this acid (Ghosh & Bharadwaj, 2004).
Metal-Organic Frameworks (MOFs)
This compound has also been key in forming metal-organic frameworks. For example, a study demonstrated the self-assembly of Cd(II) helicates into a 2D open framework structure using this compound (Ghosh & Bharadwaj, 2006). Another study showed the synthesis of an Iron(III) Pyridine-2,3,5,6-tetracarboxylate Complex with unique magnetic properties (Xu et al., 2011).
Photoluminescence and Catalytic Activity
The compound has been involved in the synthesis of structures exhibiting photoluminescence and catalytic activity. A study on coordination polymers based on this acid and various metals, like Cu(II), discussed their structural and magnetic studies, shedding light on weak antiferromagnetic interactions (Ghosh et al., 2006). Furthermore, a family of coordination polymers incorporating this acid was found to exhibit improved catalytic activity and photoluminescence properties (Wang et al., 2016).
Chemical Synthesis and Reactions
This compound has also played a role in various chemical synthesis processes. For example, it was used in the synthesis of pyridine-fused perylene imides, which showed potential for hydrogen bonding and fluorescence enhancement (Ito, Hiroto, & Shinokubo, 2013).
Wirkmechanismus
Target of Action
Pyridine-2,3,5,6-tetracarboxylic acid (H4pdtc) primarily targets lanthanide ions . It has been used to synthesize lanthanide coordination polymers . These polymers have been synthesized by reacting the corresponding rare earth salts or oxides with H4pdtc under hydrothermal conditions .
Mode of Action
The compound interacts with its targets through coordination . In the three kinds of structure, H4pdtc displays three different coordination modes . It is an elegant ligand with rich coordination sites and low symmetry .
Biochemical Pathways
It’s known that the compound plays a role in the formation oflanthanide coordination polymers . These polymers have potential applications in various fields, including luminescence, magnetism, and gas storage .
Pharmacokinetics
The synthesis process of the compound has been documented . The compound is synthesized from diethyl-2,6-dimethylpyridine-3,5-dicarboxylate, which is then converted into a dipotassium salt . This process may provide some insight into the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the formation of lanthanide coordination polymers . These polymers exhibit characteristic luminescence . For example, the complexes of Eu (III) and Tb (III) exhibit the corresponding characteristic luminescence .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the synthesis of lanthanide coordination polymers with this compound is carried out under hydrothermal conditions . Furthermore, the reaction conditions can be modified to control the formation of these polymers .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridine-2,3,5,6-tetracarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)5(9(17)18)10-4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBISOHUUQXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes H4pdtc a unique ligand in coordination chemistry?
A: H4pdtc possesses a pyridine ring and four carboxylic acid groups, providing multiple coordination sites for metal ions. This versatility allows it to adopt various coordination modes, leading to a wide array of structural motifs in metal complexes, including discrete structures, 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , ]
Q2: What kind of structures can H4pdtc form with transition metal ions?
A: H4pdtc demonstrates remarkable flexibility in constructing diverse structures with transition metals. For instance, it forms 1D zigzag double-chain coordination polymers with Zn(II), Ni(II), and Co(II), where the metal centers are bridged by pdtc ligands and capped by 2,2'-bipyridine (bpy) molecules. [] In another example, it assembles into a 3D porous framework with Cu(II) ions and 4,4′-bipyridine (4,4′-bpy), showcasing its potential for creating porous materials. []
Q3: Can H4pdtc form complexes with lanthanide ions?
A: Yes, H4pdtc readily coordinates with lanthanide ions, forming various structures. For example, it forms 1D coordination polymers with La(III), Ce(III), and Pr(III), as well as with Eu(III) and Tb(III). Interestingly, with Sm(III) and potassium ions, H4pdtc assembles into a unique 3D framework featuring a wave-like water tape. []
Q4: Does the structure of H4pdtc complexes influence their properties?
A: Absolutely, the coordination modes of H4pdtc and the resulting structures significantly impact the properties of the complexes. For example, the zinc complex with a 1D double-chain structure exhibits strong fluorescent emission at 325 nm. [] Furthermore, a Tb(III) framework based on H4pdtc displays an intriguing increase in luminescence intensity upon dehydration. []
Q5: What are the potential applications of H4pdtc-based coordination polymers?
A5: The structural diversity and intriguing properties of H4pdtc-based coordination polymers make them promising candidates for various applications, including:
- Luminescent materials: The luminescent properties of certain H4pdtc complexes, particularly those with lanthanide ions, make them potentially valuable for light-emitting devices and sensors. [, , ]
- Gas storage and separation: The porous nature of some H4pdtc-based frameworks suggests potential applications in gas storage and separation technologies. []
Q6: What are the future directions for research on H4pdtc?
A6: Further exploration of H4pdtc chemistry could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

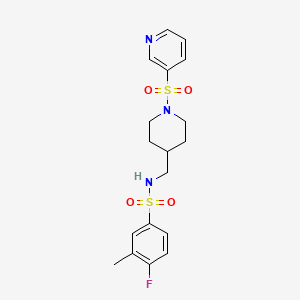

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)
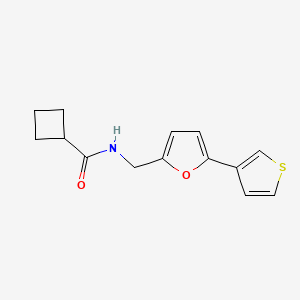
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)
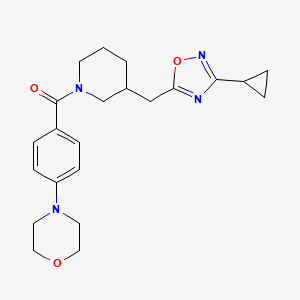
![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)

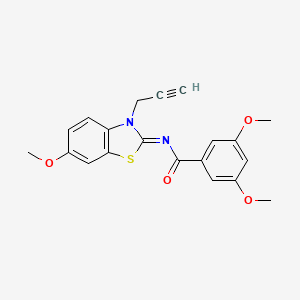
![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)